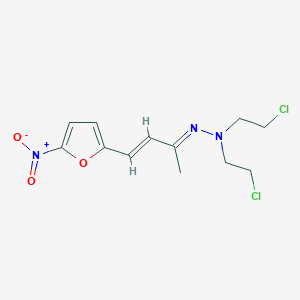
alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone, also known as ANFH, is a chemical compound that has been used in scientific research due to its potential anti-cancer properties. ANFH was first synthesized in the 1960s and has since been studied extensively for its mechanism of action and potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone involves the formation of DNA adducts, which are covalent bonds between alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone and DNA molecules. These adducts can cause DNA damage and trigger apoptosis in cancer cells. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to induce DNA damage and trigger apoptosis in cancer cells. In addition, alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to inhibit the activity of topoisomerase II, which can lead to cell cycle arrest and apoptosis. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone in lab experiments is its potential as an anti-cancer agent. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further study. However, one limitation of using alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone is its potential toxicity. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone can cause DNA damage and trigger apoptosis in healthy cells as well as cancer cells, which can limit its usefulness in clinical applications.
Orientations Futures
There are several potential future directions for research on alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone. One area of study could focus on developing new analogs of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone that are less toxic and more selective for cancer cells. Another area of study could focus on combining alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone with other anti-cancer agents to enhance its effectiveness. Additionally, further research could be done to explore the potential use of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone in combination with immunotherapy or other cancer treatments.
Méthodes De Synthèse
The synthesis of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone involves the reaction of alpha-methyl-5-nitro-2-furanacrolein with bis(2-chloroethyl)hydrazine. The reaction produces alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone as a yellow crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been studied for its potential as an anti-cancer agent. In vitro studies have shown that alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer.
Propriétés
Numéro CAS |
19819-41-1 |
|---|---|
Nom du produit |
alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone |
Formule moléculaire |
C12H15Cl2N3O3 |
Poids moléculaire |
320.17 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-4-(5-nitrofuran-2-yl)but-3-en-2-ylidene]amino]ethanamine |
InChI |
InChI=1S/C12H15Cl2N3O3/c1-10(15-16(8-6-13)9-7-14)2-3-11-4-5-12(20-11)17(18)19/h2-5H,6-9H2,1H3/b3-2+,15-10+ |
Clé InChI |
QIDLRSBSRWJBMG-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N\N(CCCl)CCCl)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CC(=NN(CCCl)CCCl)C=CC1=CC=C(O1)[N+](=O)[O-] |
SMILES canonique |
CC(=NN(CCCl)CCCl)C=CC1=CC=C(O1)[N+](=O)[O-] |
Synonymes |
α-Methyl-5-nitro-2-furanacrylaldehyde bis(2-chloroethyl)hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



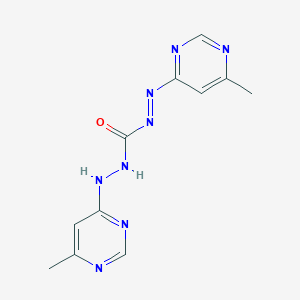
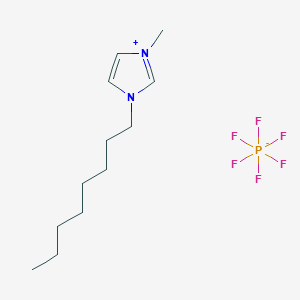
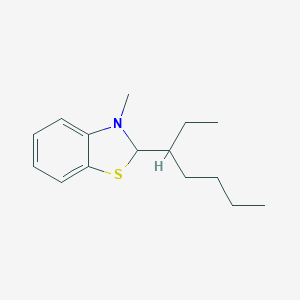
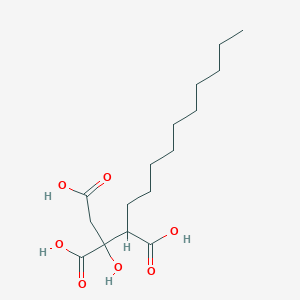
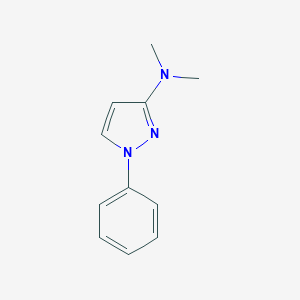
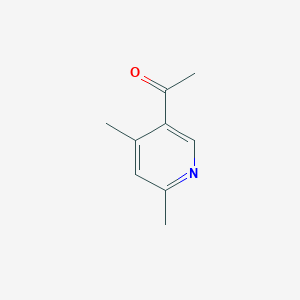
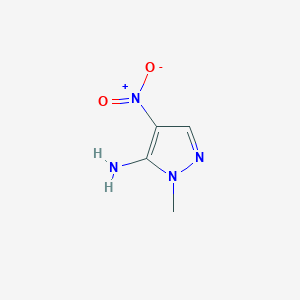
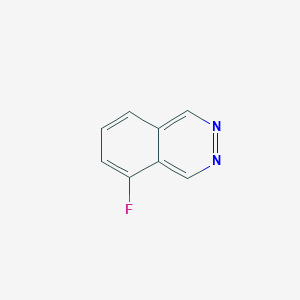
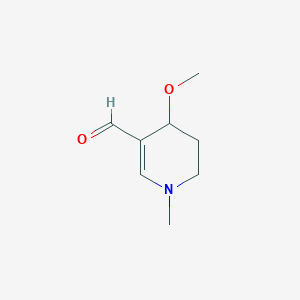
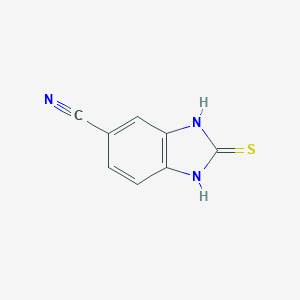
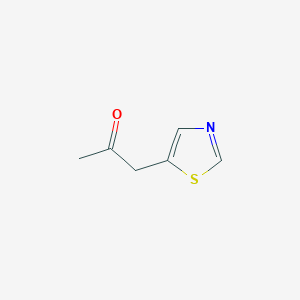
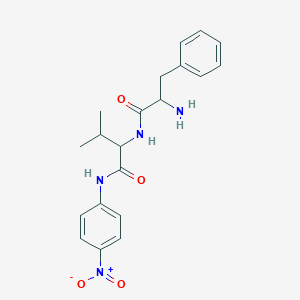
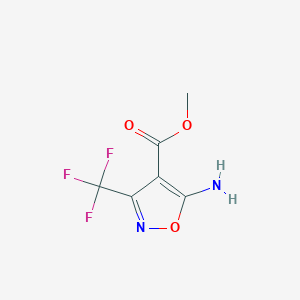
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)